molecular formula C27H26N4O5S B1672372 GSK256066 CAS No. 801312-28-7

GSK256066

Número de catálogo: B1672372
Número CAS: 801312-28-7
Peso molecular: 518.6 g/mol
Clave InChI: JFHROPTYMMSOLG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GSK-256066 es un inhibidor altamente selectivo y potente de la fosfodiesterasa 4 (PDE4), una enzima que juega un papel crucial en la regulación de los procesos inflamatorios. Este compuesto se ha desarrollado principalmente para el tratamiento de la enfermedad pulmonar obstructiva crónica y el asma . Exhibe una afinidad excepcional por la PDE4, convirtiéndolo en una herramienta valiosa tanto en entornos clínicos como de investigación .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de GSK-256066 involucra múltiples pasos, comenzando con la preparación de intermedios clave. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se controlan cuidadosamente para garantizar un alto rendimiento y pureza .

Métodos de Producción Industrial

La producción industrial de GSK-256066 sigue rutas sintéticas similares, pero se optimiza para la fabricación a gran escala. Esto implica el uso de reactores automatizados, sistemas de flujo continuo y estrictas medidas de control de calidad para mantener la consistencia y la eficiencia .

Análisis De Reacciones Químicas

Tipos de Reacciones

GSK-256066 se somete a varios tipos de reacciones químicas, incluyendo:

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones de GSK-256066 incluyen:

    Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio

    Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio

    Agentes sustituyentes: Halógenos, agentes alquilantes

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina, mientras que la reducción puede producir varias formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Pharmacological Profile

GSK256066 has demonstrated exceptional affinity and selectivity for PDE4, with an IC50 value of 0.01 nM for inhibiting tumor necrosis factor alpha production in lipopolysaccharide-stimulated human peripheral blood mononuclear cells. This potency surpasses that of other PDE4 inhibitors such as roflumilast and cilomilast, which have IC50 values of 5 nM and 74 nM, respectively .

In vivo studies indicate that this compound effectively inhibits pulmonary inflammation. For instance, when administered intratracheally to rats, it showed an ED50 of 1.1 μg/kg against lipopolysaccharide-induced pulmonary neutrophilia, outperforming fluticasone propionate (ED50 9.3 μg/kg) .

Chronic Obstructive Pulmonary Disease (COPD)

This compound has been evaluated in clinical trials for its efficacy in treating COPD. In a study involving patients aged 40-75 years, the compound was well-tolerated and demonstrated significant anti-inflammatory effects without inducing emetic episodes, a common side effect associated with oral PDE4 inhibitors .

The administration of inhaled this compound resulted in a notable reduction in exacerbations and improved lung function parameters compared to placebo. Specifically, it significantly reduced the early and late asthmatic responses measured by forced expiratory volume in one second (FEV1) during allergen challenges .

Asthma Management

In asthma models, this compound exhibited protective effects against allergen-induced inflammation. It significantly attenuated the fall in FEV1 during both early and late asthmatic responses, indicating its potential as a therapeutic agent for asthma management .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound with other PDE4 inhibitors:

CompoundIC50 (nM)ED50 (μg/kg) LPS NeutrophiliaInduced Emesis
This compound0.011.1None
Roflumilast5Not specifiedYes
Cilomilast74Not specifiedYes
Fluticasone PropionateNot specified9.3Yes

Actividad Biológica

GSK256066 is a highly selective and potent inhibitor of phosphodiesterase 4 (PDE4), designed primarily for inhalation therapy in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its development by GlaxoSmithKline represents a significant advancement in the pharmacological management of inflammatory conditions within the lungs.

PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes, including inflammation and immune responses. By inhibiting PDE4, this compound increases cAMP levels, thereby modulating inflammatory pathways and promoting anti-inflammatory effects in target tissues.

In Vitro and In Vivo Studies

  • Potency and Selectivity : this compound exhibits exceptionally high affinity for PDE4, with studies reporting effective concentrations (IC50) in the low nanomolar range. For instance, it has been shown to inhibit TNFα production in LPS-stimulated human peripheral blood monocytes at concentrations as low as 0.01 nM .
  • Animal Models : In preclinical studies involving rat models:
    • This compound significantly inhibited LPS-induced pulmonary neutrophilia with an effective dose (ED50) of 18 μg/kg .
    • It also demonstrated long-lasting effects, maintaining efficacy for up to 12 hours post-administration at a dose of 10 μg/kg .
    • In models of allergic inflammation induced by ovalbumin (OVA), this compound effectively reduced eosinophilia with an ED50 of 0.4 μg/kg .
  • Comparison with Other Treatments : When compared to fluticasone propionate (FP), another common anti-inflammatory agent, this compound exhibited comparable or superior efficacy in reducing exhaled nitric oxide levels, a marker of airway inflammation .

Clinical Implications

This compound's inhaled formulation aims to minimize systemic side effects commonly associated with oral PDE4 inhibitors, such as gastrointestinal disturbances. Clinical trials have indicated that patients receiving this compound experience milder adverse reactions compared to traditional therapies .

Study on Asthma Management

A pivotal study evaluated the effects of this compound in patients with mild bronchial asthma. The randomized, double-blind trial demonstrated that repeated doses of inhaled this compound significantly reduced allergen challenge responses compared to placebo . The findings suggest that this compound may offer a novel therapeutic option for asthma management by targeting underlying inflammatory processes.

Long-Term Efficacy and Safety

In a two-period crossover study involving subjects with mild asthma, this compound was well-tolerated over the treatment duration, with no severe adverse events reported. Participants showed marked improvements in lung function and reductions in asthma exacerbations during the treatment period .

Comparative Analysis of PDE4 Inhibitors

The following table summarizes key characteristics and findings related to this compound compared to other PDE4 inhibitors:

CompoundSelectivityPotency (IC50)Duration of ActionNotable Effects
This compoundHighLow nM12 hoursReduced pulmonary neutrophilia
CilomilastModerate~20 nMVariesGastrointestinal side effects
RoflumilastHigh~5 nMVariesEffective in COPD but GI side effects

Propiedades

IUPAC Name

6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O5S/c1-16-11-21(37(34,35)20-10-5-7-17(12-20)27(33)31(2)3)14-22-24(16)29-15-23(26(28)32)25(22)30-18-8-6-9-19(13-18)36-4/h5-15H,1-4H3,(H2,28,32)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHROPTYMMSOLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC(=C4)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30230090
Record name GSK-256066
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13122-87-7, 801312-28-7
Record name GSK 256066
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013122877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-256066
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0801312287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-256066
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12137
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GSK-256066
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-({3-[(dimethylamino)carbonyl]phenyl}sulfonyl)-8-methyl-4-{[3-(methyloxy)phenyl]amino}-3-quinolinecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GSK-256066
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D6GK059SR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK256066
Reactant of Route 2
Reactant of Route 2
GSK256066
Reactant of Route 3
Reactant of Route 3
GSK256066
Reactant of Route 4
Reactant of Route 4
GSK256066
Reactant of Route 5
Reactant of Route 5
GSK256066
Reactant of Route 6
Reactant of Route 6
GSK256066

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.